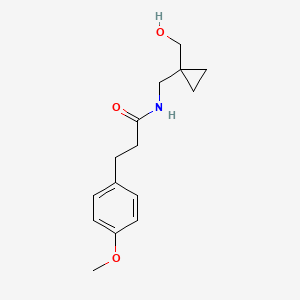

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide is a compound with the molecular formula C13H17NO4.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide typically involves the reaction of 1-(hydroxymethyl)cyclopropane with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

1. Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds structurally similar to N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide. For instance, derivatives have been evaluated using various seizure models, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. Compounds exhibiting favorable anticonvulsant activity often share structural motifs with this compound, indicating a promising avenue for further exploration in treating epilepsy and other seizure disorders .

2. Analgesic Effects

Research indicates that related compounds may exhibit analgesic properties. The mechanism often involves modulation of neurotransmitter systems, including GABAergic and glutamatergic pathways, which are crucial in pain perception and management. The structure of this compound suggests potential interactions with these pathways, warranting investigation into its analgesic efficacy .

Case Study 1: Anticonvulsant Screening

A focused library of compounds based on this compound was synthesized and screened for anticonvulsant activity. The study utilized both MES and PTZ models to evaluate efficacy. Compounds demonstrating significant protective effects were further analyzed for toxicity profiles using the rotarod test, revealing promising candidates for future development .

Case Study 2: Pain Management Research

In a separate investigation, a series of analogs were assessed for their analgesic properties in animal models. The results indicated that specific modifications to the compound's structure enhanced its efficacy in pain relief without significant side effects. This study underscores the potential of this compound as a lead compound in developing new analgesics .

Mecanismo De Acción

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include:

- 1-p-methoxybenzyloxyformamide-1-hydroxymethylcyclopropane

- 4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate

- p-Methoxybenzyl 1-(hydroxymethyl)cyclopropyl carbamate

Uniqueness

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide is unique due to its specific structural features, such as the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds .

Actividad Biológica

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and antitumor activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C_{12}H_{19}NO_{2}

This structure features a cyclopropyl group, which is known for enhancing biological activity through unique steric and electronic properties.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with methoxyphenyl substitutions have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Several related compounds showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 - 0.025 | S. aureus, E. coli |

| Compound B | 0.01 - 0.05 | Pseudomonas aeruginosa |

Antifungal Activity

The compound's antifungal activity has also been assessed, particularly against Candida species. Similar derivatives have shown promising results with MIC values ranging from 16.69 to 78.23 µM against C. albicans .

| Compound | MIC (µM) | Target Fungi |

|---|---|---|

| Compound A | 16.69 - 78.23 | C. albicans |

| Compound B | 56.74 - 222.31 | Fusarium oxysporum |

Antitumor Activity

Research into the antitumor effects of this compound is still emerging but indicates potential efficacy in inhibiting tumor cell proliferation. Molecules with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated a series of methoxy-substituted propanamides for their antibacterial properties, revealing that modifications at the para position significantly enhanced activity against resistant strains of bacteria .

- Antifungal Screening : Another investigation focused on the antifungal properties of cyclopropane derivatives, where this compound was included in a broader screening process, showing notable inhibition against various fungal pathogens .

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its structural features allow for interaction with bacterial cell membranes or fungal cell wall components, disrupting their integrity and function.

Propiedades

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-19-13-5-2-12(3-6-13)4-7-14(18)16-10-15(11-17)8-9-15/h2-3,5-6,17H,4,7-11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTGICSBOLPEES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.